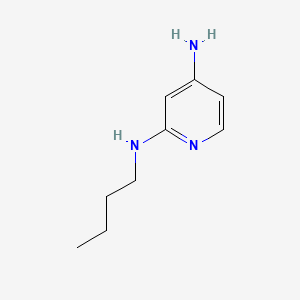

N2-butylpyridine-2,4-diamine

Description

Historical Context of Pyridine Diamine Derivatives

The historical development of pyridine diamine derivatives traces back to the fundamental discoveries in heterocyclic chemistry that began in the mid-nineteenth century with the isolation and characterization of pyridine itself. Thomas Anderson first documented the isolation of pyridine in 1849 from the oil obtained through high-temperature heating of animal bones, describing it as a colorless liquid with unpleasant odor that was highly soluble in water and readily soluble in concentrated acids. Anderson's naming of the compound as pyridine, derived from the Greek word for fire, reflected both its flammable nature and the high-temperature conditions required for its isolation, establishing the foundation for subsequent research into pyridine derivatives.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural understanding proved crucial for the subsequent development of pyridine chemistry, as it provided the theoretical framework necessary for designing and synthesizing substituted pyridine derivatives. The confirmation of this proposed structure through William Ramsay's 1876 synthesis of pyridine from acetylene and hydrogen cyanide marked the first synthesis of a heteroaromatic compound, establishing precedents for future synthetic approaches to pyridine derivatives.

The systematic development of pyridine diamine chemistry gained significant momentum with the introduction of the Chichibabin reaction in 1924, which provided a practical method for introducing amino groups into the pyridine ring system. Aleksei Chichibabin's discovery that pyridine could be reacted with sodium amide to produce 2-aminopyridine derivatives represented a breakthrough in heterocyclic synthesis, as it offered a direct route to functionalized pyridines under relatively accessible conditions. This reaction became fundamental to the development of pyridine diamine chemistry, as it provided the synthetic foundation for creating molecules with multiple amino substituents through subsequent modifications and elaborations.

The evolution of pyridine diamine synthesis expanded significantly with the development of multi-component reactions and modern synthetic methodologies. The Hantzsch pyridine synthesis, first reported in 1881, provided an alternative approach to constructing substituted pyridines through the condensation of beta-keto acids, aldehydes, and ammonia or its derivatives. This methodology proved particularly valuable for creating substituted pyridine derivatives with specific substitution patterns, contributing to the growing library of pyridine-based compounds that included various diamine derivatives. The combination of these classical synthetic approaches with modern chemical techniques has established pyridine diamines as accessible targets for synthetic chemistry, enabling the exploration of compounds like this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows the established principles of heterocyclic chemistry as codified by the International Union of Pure and Applied Chemistry recommendations, specifically employing the Hantzsch-Widman system for naming heterocyclic compounds. According to this system, the parent compound pyridine serves as the fundamental framework, with numerical designations indicating the positions of substituents around the six-membered ring, where numbering begins at the nitrogen atom and proceeds around the ring in a manner that assigns the lowest possible numbers to substituents. The designation "2,4-diamine" indicates the presence of amino groups at positions 2 and 4 of the pyridine ring, while the "N2-butyl" prefix specifies that a butyl group is attached to the nitrogen atom of the amino group at position 2.

The classification of this compound within the broader framework of heterocyclic chemistry places it in the category of six-membered aromatic heterocycles containing one nitrogen atom, specifically among the substituted pyridines bearing amino functional groups. This classification scheme recognizes both the structural features of the molecule and its chemical behavior, acknowledging that the presence of amino substituents significantly alters the electronic properties and reactivity patterns compared to unsubstituted pyridine. The compound belongs to the subcategory of diaminopyridines, which represent important intermediates and target molecules in heterocyclic synthesis due to their ability to participate in further chemical transformations while maintaining the aromatic stability of the pyridine core.

The systematic classification extends to recognition of this compound as a member of the heterocyclic amine family, compounds characterized by the presence of both heterocyclic ring systems and amine functional groups. This dual classification reflects the compound's potential for diverse chemical reactivity, as it can participate in reactions typical of both aromatic heterocycles and primary or secondary amines. The presence of the butyl substituent introduces additional complexity to the classification, as it affects the steric and electronic environment around the substituted amino group, potentially influencing both the chemical reactivity and physical properties of the compound compared to unsubstituted diaminopyridines.

Modern chemical databases and classification systems recognize this compound through various identifier systems that facilitate precise communication about the compound's identity and properties. These systems include Chemical Abstracts Service numbers, International Chemical Identifier codes, and Simplified Molecular Input Line Entry System representations that provide unambiguous identification of the compound's structure and substitution pattern. The systematic approach to nomenclature and classification ensures that this compound can be accurately described and differentiated from closely related compounds, supporting both research communication and practical applications in chemical synthesis and analysis.

| Classification Category | Specific Assignment | Structural Features |

|---|---|---|

| Ring System | Six-membered heterocycle | Pyridine core with one nitrogen |

| Substitution Type | Diaminopyridine | Amino groups at positions 2 and 4 |

| Functional Group Class | Heterocyclic amine | Combined aromatic and amine functionality |

| Substitution Pattern | N2-alkylated diamine | Butyl group on position-2 amino nitrogen |

| Chemical Family | Substituted pyridine | Modified aromatic heterocycle |

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a representative example of how strategic functionalization can transform fundamental aromatic systems into compounds with enhanced chemical versatility and potential applications. The compound exemplifies the principles of heterocyclic design, where the electron-deficient nature of the pyridine ring is modulated by the introduction of electron-donating amino groups, creating a molecule with balanced electronic properties that can participate in diverse chemical transformations. This balance between electron-rich amino substituents and the electron-poor pyridine core positions the compound as a valuable intermediate in synthetic chemistry, capable of serving as both nucleophile and electrophile depending on reaction conditions.

The aromatic character of this compound connects it to the fundamental principles that govern heterocyclic chemistry, particularly the application of Hückel's rule to six-membered ring systems containing heteroatoms. The pyridine ring maintains its aromatic stability despite the presence of amino substituents, demonstrating how functional group introduction can be achieved without compromising the fundamental electronic structure that defines aromatic heterocycles. This preservation of aromaticity while incorporating reactive functional groups represents a key advantage of heterocyclic chemistry, allowing for the creation of molecules that combine stability with reactivity in controllable ways.

The synthetic accessibility of this compound through established heterocyclic synthetic methodologies positions it within the broader context of practical heterocyclic chemistry, where the development of efficient synthetic routes has enabled the exploration of diverse structural modifications. The compound can potentially be accessed through modifications of classical reactions such as the Chichibabin reaction, which provides direct routes to aminopyridines, or through multi-step synthetic sequences that build upon simpler pyridine derivatives. This synthetic accessibility has important implications for the compound's potential utility in research and applications, as it ensures that adequate quantities can be prepared for detailed study and potential development.

The chemical behavior of this compound reflects the sophisticated understanding of structure-reactivity relationships that characterizes modern heterocyclic chemistry. The presence of amino groups at specific positions creates predictable patterns of reactivity that can be exploited for further chemical transformations, while the butyl substituent introduces steric and electronic modifications that fine-tune the compound's behavior. This predictable yet tunable reactivity profile positions the compound as a valuable building block for more complex heterocyclic systems, demonstrating how systematic structural modifications can create molecules with precisely defined chemical properties.

| Heterocyclic Chemistry Aspect | Significance for this compound | Impact |

|---|---|---|

| Aromatic Stability | Maintains pyridine aromaticity despite substitution | Provides stable framework for functionalization |

| Electronic Modulation | Amino groups donate electrons to pyridine ring | Balances electron deficiency of heterocycle |

| Synthetic Accessibility | Available through established heterocyclic methods | Enables practical preparation and study |

| Reactivity Patterns | Predictable behavior based on substitution pattern | Facilitates rational synthetic design |

| Structural Diversity | Represents systematic modification of pyridine core | Demonstrates heterocyclic design principles |

Properties

IUPAC Name |

2-N-butylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQZGSAYWPDYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Synthesis of 2-Butylamino-4-nitropyridine :

-

Reduction of Nitro Group :

Key Data

This method benefits from established protocols but requires careful handling of nitro intermediates, which can be explosive.

The Goldberg reaction enables direct introduction of alkyl groups via copper-catalyzed coupling. A study demonstrated the synthesis of 2-alkylaminopyridines from 2-bromopyridine and secondary formamides using CuI/1,10-phenanthroline catalysts. For N2-butylpyridine-2,4-diamine, this approach involves two stages:

-

Goldberg Coupling :

-

Formamide Cleavage :

-

Nitration and Reduction :

-

Introduce a nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄), followed by Pd/C-catalyzed hydrogenation to the diamine.

-

Optimization Insights

-

Catalyst Loading : Reducing CuI/phenanthroline to 1.5 mol% maintains efficiency while lowering costs.

-

Solvent Choice : Toluene outperforms polar solvents like t-AmOH in minimizing byproducts (e.g., deformylation).

Nucleophilic Substitution Followed by Reduction

This route mirrors a patent method for 2,4-diaminopyridine synthesis, modified for butyl incorporation:

Stepwise Procedure

-

Oxidation and Nitration :

-

Butylamination :

-

Displacement of chloride with butylamine in ethanol at 80°C yields 2-butylamino-4-nitropyridine 1-oxide.

-

-

N-Oxide Reduction :

-

Hydrogenation with Pd/C in methanol reduces both the N-oxide and nitro groups, yielding the diamine.

-

Challenges

-

N-Oxide Handling : N-oxides require anhydrous conditions to prevent decomposition.

-

Selectivity : Sequential reductions must avoid over-hydrogenation of the pyridine ring.

Reductive Amination

While less common for pyridines, reductive amination offers a one-pot route. Reacting 4-aminopyridine with butyraldehyde and NaBH₃CN in methanol introduces the butyl group. However, this method struggles with regioselectivity and low yields (<50%), making it less viable.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Catalytic Hydrogenation | High purity; established protocols | Multi-step; explosive intermediates | 70–85% |

| Goldberg Cross-Coupling | Scalable; mild conditions | Requires formamide synthesis | 75–88% |

| Nucleophilic Substitution | Direct functionalization | N-oxide intermediates unstable | 65–78% |

| Reductive Amination | One-pot simplicity | Low yield; poor regioselectivity | <50% |

Chemical Reactions Analysis

Types of Reactions

N2-butylpyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: Corresponding amines or hydrazines.

Substitution: Various alkyl or aryl substituted derivatives of this compound.

Scientific Research Applications

N2-butylpyridine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-butylpyridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N2-butylpyridine-2,4-diamine, we compare it structurally and functionally with analogs bearing varying substituents. Key differences in molecular weight, substituent effects, and biological activity are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyridine-2,4-diamine Derivatives

*Calculated based on molecular formula (C9H15N3).

Structural and Physicochemical Differences

- N2-Butyl vs. N2-Methyl/Phenyl : The butyl group increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to the methyl (logP ~1.2) or phenyl (logP ~2.0) analogs. This property may improve bioavailability in drug delivery .

Biological Activity

N2-butylpyridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with two amino groups at positions 2 and 4, along with a butyl group at the nitrogen atom. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Research indicates that it may inhibit certain enzymes, leading to therapeutic effects against various diseases, including cancer and infections.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes that are crucial in cellular processes related to disease progression.

- Receptor Interaction: It has been suggested that this compound could bind to specific receptors, altering cellular signaling pathways.

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. For instance, derivatives of pyridine compounds similar to this compound have demonstrated significant bactericidal activity against Mycobacterium tuberculosis at low concentrations .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Bactericidal | Mycobacterium tuberculosis |

| 6-Chloro-N2-propylpyridine-2,3-diamine | Antibacterial | Staphylococcus aureus |

| 2,4-Diaminopyridine derivatives | Antimycobacterial | M. tuberculosis |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study highlighted the efficacy of similar pyridine derivatives as antineoplastic agents, suggesting that this compound may also possess these properties .

Case Studies

-

Antimicrobial Efficacy Against Tuberculosis:

A study investigated the effects of 2,4-disubstituted pyridine derivatives on M. tuberculosis. Results showed significant bactericidal activity at concentrations below 1 μg/ml. The study also identified mutations in the mmpR5 gene associated with resistance to these compounds . -

Anticancer Potential:

In a series of experiments involving 2,4-diaminopyrido[2,3-d]pyrimidine derivatives (structurally related to this compound), researchers found that these compounds effectively inhibited cancer cell proliferation and induced apoptosis through various mechanisms .

Future Directions

Ongoing research aims to further elucidate the specific molecular targets and pathways affected by this compound. Understanding these interactions will be crucial for developing effective therapeutic agents based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.